Tetraethylene glycol diacrylate

Catalog No.
S577781
CAS No.
17831-71-9
M.F
C14H22O7
M. Wt
302.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylene glycol diacrylate

CAS Number

17831-71-9

Product Name

Tetraethylene glycol diacrylate

IUPAC Name

2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate

Molecular Formula

C14H22O7

Molecular Weight

302.32 g/mol

InChI

InChI=1S/C14H22O7/c1-3-13(15)20-11-9-18-7-5-17-6-8-19-10-12-21-14(16)4-2/h3-4H,1-2,5-12H2

InChI Key

HCLJOFJIQIJXHS-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOCCOCCOCCOC(=O)C=C

Solubility

Insoluble (<1 mg/ml) (NTP, 1992)

Synonyms

PEG-4 diacrylate, tetraethylene glycol diacrylate

Canonical SMILES

C=CC(=O)OCCOCCOCCOCCOC(=O)C=C

Polymer Synthesis and Material Development:

  • As a Crosslinking Agent

    TEGDA acts as a crosslinking agent in the formation of polymers by creating covalent bonds between polymer chains. This enhances the mechanical strength, thermal stability, and other desirable properties of the resulting polymer networks. Studies have explored TEGDA's effectiveness in crosslinking various polymers, including hydrogels, conducting polymers, and biocompatible polymers for drug delivery applications.

  • Development of Functional Materials

    TEGDA's hydrophilic nature and presence of functional acrylate groups make it suitable for developing various functional materials. For instance, TEGDA-based hydrogels have been investigated for their potential applications in tissue engineering, drug delivery, and biosensors.

Electrolyte Development:

  • Lithium-ion Battery Electrolytes: TEGDA is a promising material for developing gel polymer electrolytes (GPEs) for lithium-ion batteries due to its good ionic conductivity, electrochemical stability, and ability to form stable polymer networks. Research has shown that TEGDA-based GPEs exhibit improved performance compared to traditional liquid electrolytes, offering potential for the development of safer and more efficient lithium-ion batteries.

Other Research Applications:

  • Photopolymerization Studies

    TEGDA's ability to undergo rapid polymerization upon exposure to light makes it valuable for studying photopolymerization processes. Researchers utilize TEGDA in various studies to understand the mechanisms of light-induced polymerization, develop new photoinitiator systems, and design photoresponsive materials.

  • Biomedical Research

    TEGDA finds applications in various areas of biomedical research due to its biocompatibility and ability to modify the properties of biomaterials. Studies have explored TEGDA for applications in cell encapsulation, drug delivery, and tissue engineering.

Tetraethylene glycol diacrylate is an organic compound with the molecular formula C₁₄H₂₂O₇ and a molecular weight of approximately 302.32 g/mol. It appears as a pale yellow liquid and is characterized by its acrylate functional groups, which confer unique properties that make it valuable in various applications. This compound is insoluble in water and flammable, necessitating careful handling and storage conditions, typically in a refrigerator to prevent degradation or hazardous reactions .

TetEGDA does not have a direct biological effect. However, its role lies in the formation of hydrogels. During hydrogel preparation, TetEGDA crosslinks with other molecules, such as functionalized PEGs, creating a three-dimensional network that can trap water molecules within its structure []. This network provides the hydrogel with its characteristic properties, such as swelling ability and mechanical strength.

TetEGDA is a hazardous material and should be handled with appropriate precautions.

  • Skin and Eye Irritation: TetEGDA can cause severe skin burns and eye damage upon contact [].
  • Inhalation Hazard: Inhalation of TetEGDA vapors can irritate the respiratory system.
  • Aquatic Toxicity: TetEGDA is toxic to aquatic organisms and may cause long-term adverse effects in the environment.

Safety precautions include:

  • Wearing gloves, protective clothing, eye protection, and a respirator when handling TetEGDA.
  • Working in a well-ventilated area.
  • Avoiding contact with skin, eyes, and clothing.
  • Properly disposing of waste according to local regulations.

  • Polymerization: The presence of two acrylate groups allows for radical polymerization, leading to the formation of cross-linked polymers. This reaction can be initiated by heat, light, or chemical initiators.
  • Esterification: It can react with alcohols to form esters, which can modify its properties for specific applications.
  • Michael Addition: The compound can participate in Michael addition reactions with nucleophiles, expanding its utility in synthetic organic chemistry.

These reactions are crucial for its use in creating various polymeric materials and coatings.

Tetraethylene glycol diacrylate can be synthesized through several methods:

  • Esterification Reaction: This method involves the reaction of tetraethylene glycol with acrylic acid in the presence of a catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the diacrylate.
  • Transesterification: Another approach involves the transesterification of other acrylates with tetraethylene glycol under controlled conditions.
  • Direct Acrylation: Tetraethylene glycol can be directly reacted with acrylic acid using coupling agents to enhance yield and purity.

These synthesis methods allow for varying degrees of control over the molecular weight and degree of polymerization.

Interaction studies involving tetraethylene glycol diacrylate focus on its compatibility with other materials and its behavior under different environmental conditions. Research indicates that when combined with other monomers or polymers, it can enhance mechanical properties and thermal stability. Additionally, studies on its interactions with biological systems are essential for assessing safety in biomedical applications.

Tetraethylene glycol diacrylate shares similarities with other acrylate compounds but has unique features that set it apart. Below are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Diethylene Glycol DiacrylateC₁₂H₁₈O₄Lower molecular weight; less viscous
Triethylene Glycol DiacrylateC₁₄H₂₂O₆Similar structure; fewer cross-linking sites
Polyethylene Glycol DiacrylateC₈H₁₄O₄Higher solubility; used in hydrophilic applications
Hexaethylene Glycol DiacrylateC₁₈H₃₀O₈Higher molecular weight; enhanced mechanical strength

Tetraethylene glycol diacrylate's unique balance between viscosity, reactivity, and polymerization potential makes it particularly valuable for applications requiring durable yet flexible materials.

Physical Description

Tetraethylene glycol diacrylate is a pale yellow liquid. (NTP, 1992)
Liquid

XLogP3

0.7

Flash Point

less than 65 °F (NTP, 1992)

LogP

1.26 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 151 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (69.54%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (26.49%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (70.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (64.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (41.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (30.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (21.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (21.19%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

17831-71-9

Wikipedia

Tetra(ethylene glycol) diacrylate

General Manufacturing Information

Adhesive manufacturing
Computer and electronic product manufacturing
Paint and coating manufacturing
Printing and related support activities
Rubber product manufacturing
2-Propenoic acid, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester: ACTIVE

Dates

Modify: 2023-08-15

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